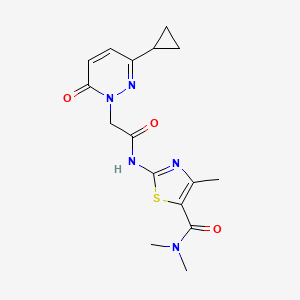
2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide is a fascinating compound, particularly noted for its unique structure and potential applications. The presence of distinct functional groups within the molecule suggests varied reactivity and utility in different scientific fields, from pharmaceuticals to industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multi-step organic reactions, beginning with the formation of the core pyridazinone and thiazole structures.
A typical synthesis involves the cyclization of an appropriate hydrazine derivative with a keto-ester to form the pyridazinone ring.
Subsequent reactions introduce the acetamido and carboxamide functionalities. The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production might involve a large-scale application of the same synthetic routes with optimizations for yield and purity. Common methods include high-performance liquid chromatography (HPLC) for purification and high-pressure reactors for reactions.
化学反応の分析
Types of Reactions
Oxidation: : The presence of amide and thiazole groups allows for oxidation reactions under specific conditions, leading to oxidized derivatives.
Reduction: : Selective reduction can target the pyridazinone or amide groups.
Substitution: : Both nucleophilic and electrophilic substitutions are possible at different positions on the molecule.
Common Reagents and Conditions
Typical reagents include strong acids/bases for catalysis, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.
Major Products
Oxidized, reduced, or substituted derivatives of the original compound, depending on the reagents and conditions used.
科学的研究の応用
Chemistry
Utilized as a building block for creating more complex molecules in organic synthesis.
Biology
Medicine
Possibilities in drug design, particularly in targeting specific biological pathways owing to its unique structure.
Industry
Uses in creating specialized polymers or as a component in material science due to its stability and reactivity.
作用機序
Molecular Targets and Pathways
The exact mechanism would depend on the specific application but generally involves interaction with biological macromolecules such as enzymes or receptors.
The compound could act as an inhibitor or activator, depending on the target pathway.
類似化合物との比較
Similar Compounds
2-cyclopropyl-6-oxopyridazinone derivatives
Thiazole-based amides
Acetamido compounds
Uniqueness
Its unique combination of functional groups and structure provides distinct reactivity patterns not seen in other compounds.
Comparatively, it might offer higher specificity in biological applications or more robust properties in industrial uses.
So, what do you think? Did this satisfy your curiosity, or are you left craving more chemistry?
特性
IUPAC Name |
2-[[2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S/c1-9-14(15(24)20(2)3)25-16(17-9)18-12(22)8-21-13(23)7-6-11(19-21)10-4-5-10/h6-7,10H,4-5,8H2,1-3H3,(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDFBGAXAFFWQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














